![molecular formula C16H18N4O2 B2412689 (4-(Cyclopropanecarbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1396868-60-2](/img/structure/B2412689.png)
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to have promising pharmacological properties that make it a potential candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Fluorescent Molecules
This compound is a part of the pyrazolo[1,5-a]pyrimidines (PPs) family, which has been identified as strategic compounds for optical applications . These molecules are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Chemosensors
The heteroatoms (B, N, O or S) in these compounds make them potential chelating agents for ions . This property can be exploited in the development of chemosensors.
Bioimaging Applications
The fluorescent properties of these compounds can be used in bioimaging applications . They can help visualize and study biological interactions at the molecular level.
Organic Light-Emitting Devices
The beneficial properties of these fluorogenic heterocyclic compounds can be exploited in the development of organic light-emitting devices .
Antifungal Activity
Some compounds similar to “(4-(Cyclopropanecarbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone” have shown antifungal activity . This suggests potential applications in the development of antifungal drugs.
Synthetic Access Methodologies
These compounds allow for very concise routes to pyrazolopyridines substituted at C-3 with a heterocycle . This property can be exploited in synthetic chemistry to create structural diversity.
Mecanismo De Acción
Target of Action
The primary targets of this compound are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways . This compound inhibits these activities, thereby potentially preventing the proliferation and differentiation of cells that could lead to cancer .
Biochemical Pathways
The affected pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, this compound can potentially disrupt these pathways, affecting the normal functioning of cells .
Pharmacokinetics
The compound has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound may have good bioavailability, although further studies would be needed to confirm this.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and differentiation, which could potentially prevent the development of cancer . In particular, the compound has shown acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
Propiedades
IUPAC Name |
cyclopropyl-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15(12-4-5-12)18-7-9-19(10-8-18)16(22)13-11-17-20-6-2-1-3-14(13)20/h1-3,6,11-12H,4-5,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZMDELSOGFGBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

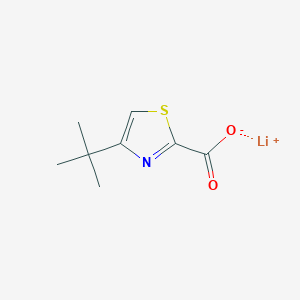
![8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2412607.png)

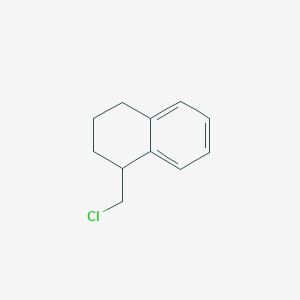

![3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2412619.png)

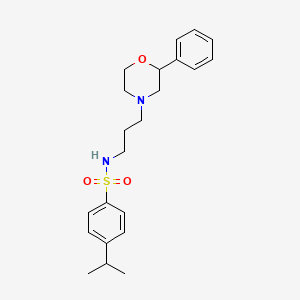
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2412623.png)
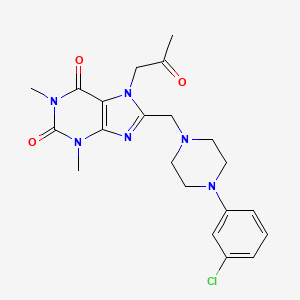
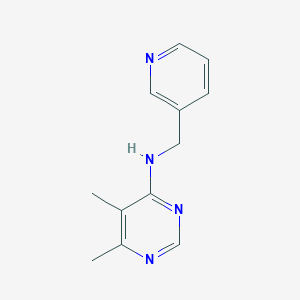

![2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2412628.png)
